![molecular formula C8H10F2O B6357632 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one CAS No. 1557247-48-9](/img/structure/B6357632.png)
7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one
Overview
Description
7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one is a chemical compound with the molecular formula C8H10F2O . It has an average mass of 160.161 Da and a monoisotopic mass of 160.069977 Da . It appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.16 . It is a pale-yellow to yellow-brown liquid . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Chemical Transformations and Reactivity
Research on related bicyclic compounds, such as 7,7-dibromobicyclo[4.1.0] heptane, reveals insights into the potential reactivity of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one. Studies show that pyrolysis of these compounds can lead to various cyclic structures through mechanisms like dehalogenation and isomerization, indicating potential pathways for synthesizing new cyclic compounds from 7,7-difluoro derivatives (Lindsay & Reese, 1965).
Stereoselective and Regioselective Reactions
The stereoselectivity and regioselectivity observed in the hydroboration and hydrogenolysis of similar bicyclic compounds suggest that this compound could undergo selective transformations. These transformations could be leveraged to obtain specific stereochemical configurations, which are critical in the synthesis of complex organic molecules (Kazakova, Isaeva, & Bikeev, 1979; Isogai, Sakai, & Kosugi, 1986).
Synthetic Applications
The synthesis and transformation of bicyclic compounds, including fluorinated derivatives, offer valuable insights into the potential applications of this compound in organic synthesis. For example, the transformation of halocyclopropanes to cycloheptatrienes and the subsequent reactions of these intermediates could be relevant for designing synthetic routes involving 7,7-difluoro compounds (Arct, Migaj, & Leonczynski, 1981).
Mechanistic Insights
The study of related bicyclic compounds has also shed light on the mechanisms underlying their thermal and photochemical transformations. Understanding these mechanisms can guide the development of new synthetic methods and the design of materials with novel properties (Baldwin & Burrell, 1999).
Safety and Hazards
properties
IUPAC Name |
7,7-difluoro-1-methylbicyclo[4.1.0]heptan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c1-7-4-5(11)2-3-6(7)8(7,9)10/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUTPKONKMRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)CCC1C2(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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